Benazepril tert-Butyl Ester-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

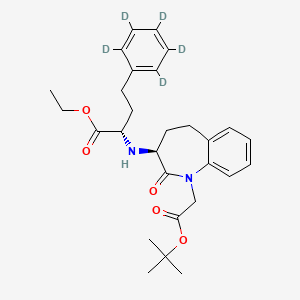

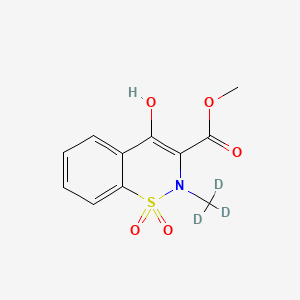

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an ACE inhibitor . It has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . It is intended for research use only .

Molecular Structure Analysis

The molecular structure of Benazepril tert-Butyl Ester-d5 is represented by the formula C28H31D5N2O5 . This indicates that the molecule consists of 28 carbon atoms, 31 hydrogen atoms, 5 deuterium atoms (a variant of hydrogen), 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Benazepril tert-Butyl Ester-d5 has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications

Synthesis and Development

The synthesis of benazepril hydrochloride, involving benazepril tert-Butyl Ester-d5 as a key intermediate, has been explored through various methods to optimize its production process. Researchers have investigated different synthesis routes to improve the yield and purity of benazepril hydrochloride, highlighting the significance of benazepril tert-Butyl Ester-d5 in the drug's manufacturing (Ji Peng-wei, 2010). Further studies have focused on novel processes for preparing this key intermediate, aiming to refine the synthesis efficiency and overall drug quality (Kafssi Hassan et al., 2007; Kafssi Hassan et al., 2007).

Drug Delivery and Pharmacokinetics

Research on benazepril and its intermediates extends into the study of drug delivery systems and pharmacokinetics. Innovative approaches have been explored to enhance the release kinetics and bioavailability of benazepril, employing drug-conjugated polymers and novel formulations. These studies aim to improve the therapeutic efficacy of benazepril by optimizing its release profile and interaction with biological targets, underscoring the importance of benazepril tert-Butyl Ester-d5 in the development of more effective drug delivery systems (Jong-Ryul Park et al., 2019; Jong-Ryul Park et al., 2020).

Pharmacodynamic Modeling

Detailed pharmacokinetic/pharmacodynamic modeling has been conducted to understand the effects of benazepril on the renin-angiotensin aldosterone system (RAAS) in animals. These studies provide insights into the systemic effects of ACE inhibition by benazepril, illustrating the compound's impact on blood pressure regulation and renal function. The research underscores the utility of benazepril tert-Butyl Ester-d5 in advancing our understanding of the pharmacological actions of benazepril and its potential for treating cardiovascular and renal disorders (J. Mochel et al., 2015).

Mechanism of Action

Target of Action

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in angiotensin II levels lead to a reduction in aldosterone secretion. This affects the sodium-potassium balance in the body, leading to a decrease in fluid volume and a reduction in blood pressure .

Result of Action

The molecular and cellular effects of Benazepril tert-Butyl Ester-d5’s action primarily involve the reduction of blood pressure. By inhibiting ACE and decreasing angiotensin II and aldosterone levels, the compound promotes vasodilation and reduces fluid volume, thereby lowering blood pressure .

Safety and Hazards

properties

IUPAC Name |

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-HVSPQWTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747077 |

Source

|

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356010-96-2 |

Source

|

| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)